![molecular formula C25H14F3NO5 B5151746 2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NTFD and is a member of the dibenzofuran family of compounds. NTFD is a potent inhibitor of certain enzymes and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of NTFD is complex and involves the inhibition of several enzymes. One of the key enzymes that NTFD targets is topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, NTFD can prevent cancer cells from dividing and reproducing. Additionally, NTFD has been shown to inhibit the activity of other enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NTFD are still being studied. However, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, NTFD has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NTFD is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of specific enzymes in biological processes. Additionally, NTFD has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of NTFD is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on NTFD. One area of interest is in the development of new cancer therapies based on NTFD. Additionally, NTFD has shown promise in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of NTFD and to develop new treatments based on this compound.
In conclusion, NTFD is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity. NTFD has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. While there are limitations to the use of NTFD in laboratory experiments, it remains a valuable tool for studying the role of specific enzymes in biological processes. Further research is needed to fully understand the potential applications of NTFD and to develop new treatments based on this compound.
Métodos De Síntesis
The synthesis of NTFD involves several steps, starting with the preparation of the intermediate compound 3-nitro-5-(3-trifluoromethylphenoxy)phenol. This intermediate is then reacted with dibenzo[b,d]furan in the presence of a catalyst to yield NTFD. The synthesis of NTFD is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
NTFD has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. NTFD has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy]dibenzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F3NO5/c26-25(27,28)15-4-3-5-17(10-15)32-19-11-16(29(30)31)12-20(13-19)33-18-8-9-24-22(14-18)21-6-1-2-7-23(21)34-24/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOKMWIZKXVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=CC(=C5)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-Nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)
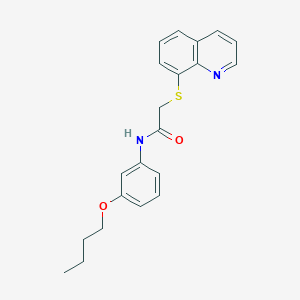
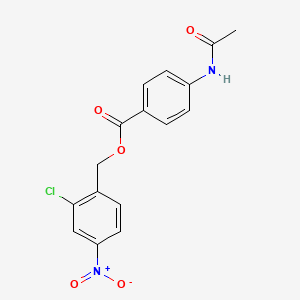

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)
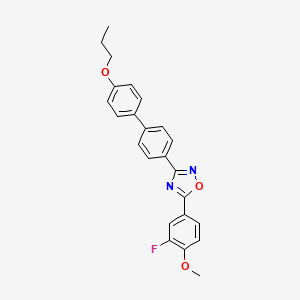
![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
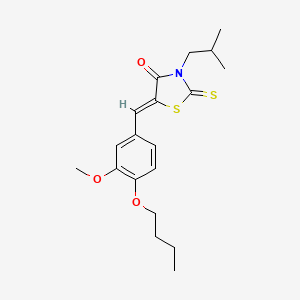
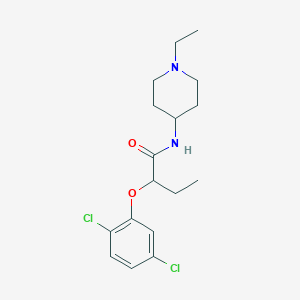
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)
